molecular formula C19H21N3O4 B1230001 3,4,5-trimethoxy-N-[(8-methyl-2-imidazo[1,2-a]pyridinyl)methyl]benzamide

3,4,5-trimethoxy-N-[(8-methyl-2-imidazo[1,2-a]pyridinyl)methyl]benzamide

Cat. No. B1230001
M. Wt: 355.4 g/mol
InChI Key: TYOWZJQWJYOTRT-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[(8-methyl-2-imidazo[1,2-a]pyridinyl)methyl]benzamide is an imidazopyridine.

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including those with structures similar to 3,4,5-trimethoxy-N-[(8-methyl-2-imidazo[1,2-a]pyridinyl)methyl]benzamide, are explored for their antitumor activities. Research shows that compounds like bis(2-chloroethyl)amino derivatives of imidazole, and related structures, have been reviewed for their potential in cancer treatment. Some of these compounds have advanced to preclinical testing, demonstrating the significant interest in imidazole derivatives as a foundation for developing new antitumor drugs (Iradyan, 2009).

Formation and Uses of Imidazo[1,2-a]pyrimidines

The compound shares a structural resemblance to imidazo[1,2-a]pyrimidines, which have been reviewed extensively for their synthesis and applications in various biological activities and secondary applications like corrosion inhibition (Kobak, 2022). This demonstrates the versatility of such structures in scientific research beyond their biological implications.

Medicinal Perspectives of Benzimidazole Derivatives

Benzimidazole derivatives, akin to the compound , play a crucial role in medicinal chemistry due to their broad pharmacological functions. They are involved in a myriad of medicinal applications, ranging from antimicrobial to anticancer activities. The versatility of these compounds is enhanced by modifications in their structure, which can lead to new therapeutic agents with increased efficacy and reduced toxicity (Vasuki, 2021).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

Imidazo[1,2-b]pyridazine, closely related to the compound , represents an important class in medicinal chemistry. It has been the basis for various bioactive molecules, including the successful kinase inhibitor ponatinib. This highlights the potential therapeutic applications of compounds containing the imidazo[1,2-b]pyridazine scaffold, further underlining the importance of such structures in drug development and medicinal chemistry (Garrido, 2021).

properties

Product Name

3,4,5-trimethoxy-N-[(8-methyl-2-imidazo[1,2-a]pyridinyl)methyl]benzamide

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide

InChI

InChI=1S/C19H21N3O4/c1-12-6-5-7-22-11-14(21-18(12)22)10-20-19(23)13-8-15(24-2)17(26-4)16(9-13)25-3/h5-9,11H,10H2,1-4H3,(H,20,23)

InChI Key

TYOWZJQWJYOTRT-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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